
4-Ethoxy-3'-sec-butyl-4'-benzyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene is an organic compound with the molecular formula C25H28N2O2 and a molecular weight of 388.5020 g/mol This compound is characterized by its azobenzene core, which is a common motif in organic chemistry known for its photochromic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling to form the azobenzene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS in the presence of light or heat to initiate free radical formation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene has diverse applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for its use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene involves the trans-cis isomerization of the azobenzene core upon exposure to light. This photoisomerization alters the molecular geometry and electronic properties, enabling the compound to interact with specific molecular targets and pathways. The molecular targets often include proteins and nucleic acids, where the compound can modulate their activity through light-induced conformational changes .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3’-methyl-4’-benzyloxyazobenzene
- 4-Ethoxy-3’-ethyl-4’-benzyloxyazobenzene
- 4-Ethoxy-3’-tert-butyl-4’-benzyloxyazobenzene
Uniqueness
4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to its methyl, ethyl, and tert-butyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable subject for comparative studies in photochromic and photochemical research .
Properties
CAS No. |
88108-44-5 |
|---|---|
Molecular Formula |
C25H28N2O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3-butan-2-yl-4-phenylmethoxyphenyl)-(4-ethoxyphenyl)diazene |
InChI |
InChI=1S/C25H28N2O2/c1-4-19(3)24-17-22(27-26-21-11-14-23(15-12-21)28-5-2)13-16-25(24)29-18-20-9-7-6-8-10-20/h6-17,19H,4-5,18H2,1-3H3 |
InChI Key |
WFQPPLZCYSVFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)OCC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


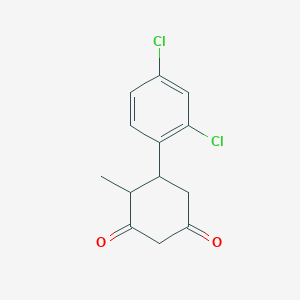
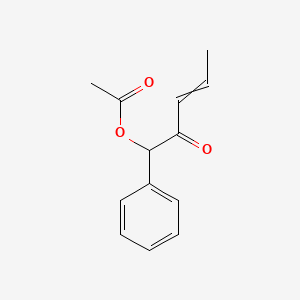
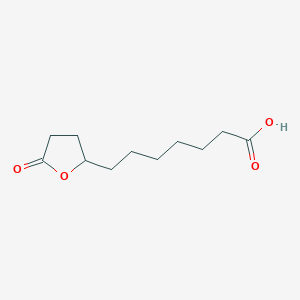
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
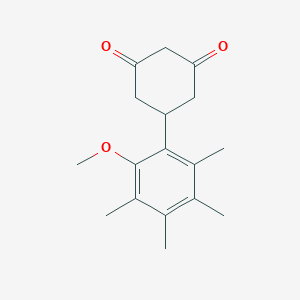
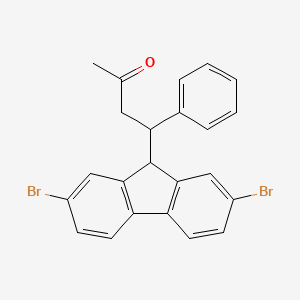
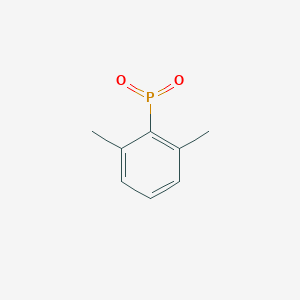
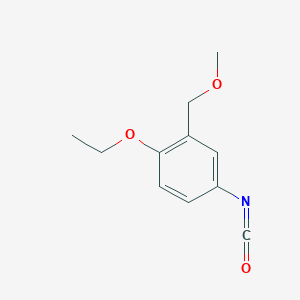

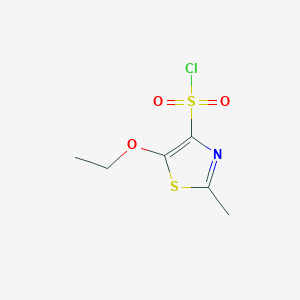
![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)
